Enhanced Intramolecular Hydrogen Bond Strength vs. Parent Acetylacetone
Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G** level reveal a significant strengthening of the intramolecular hydrogen bond (IHB) in 3-chloropentane-2,4-dione (ClAA) compared to its parent compound, pentane-2,4-dione (AA) [1]. This directly impacts the molecule's conformational stability and potential coordination behavior.
| Evidence Dimension | Intramolecular Hydrogen Bond (IHB) Strength |
|---|---|
| Target Compound Data | 68.7 kJ/mol |
| Comparator Or Baseline | Pentane-2,4-dione (Acetylacetone, AA): 66.4 kJ/mol |
| Quantified Difference | +2.3 kJ/mol (approximately 3.5% stronger) |
| Conditions | DFT calculation at B3LYP/6-311++G** level of theory |
Why This Matters
A stronger IHB directly influences the molecule's preference for the enol tautomer, its acidity, and its ability to act as a ligand, which are critical differentiators for applications in coordination chemistry and catalysis.
- [1] Zahedi-Tabrizi, M., Tayyari, S. F., Moosavi-Tekyeh, Z., Jalali, A., & Wang, Y. A. (2007). Structure and vibrational assignment of the enol form of 3-chloro-pentane-2,4-dione. Journal of Molecular Structure, 840(1-3), 114-122. https://doi.org/10.1016/j.molstruc.2006.11.028 View Source
